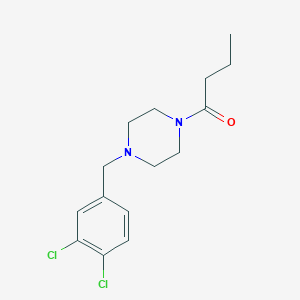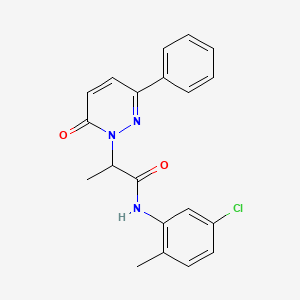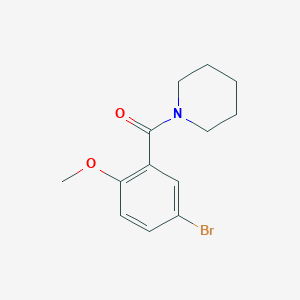
N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide
Overview
Description
N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DIBA is a member of the benzamide family and has been shown to inhibit the activity of the proteasome, a large multi-subunit protein complex that plays a critical role in protein degradation and turnover.
Mechanism of Action
N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide inhibits the chymotrypsin-like activity of the proteasome by binding to the active site of the proteasome subunit. This leads to the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells. N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has also been shown to inhibit the activity of the immunoproteasome, a specialized form of the proteasome that plays a critical role in immune system function.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the immunoproteasome. N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its small size and high potency make it an ideal compound for scientific research. However, N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide. Another area of interest is the development of combination therapies that include N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide and other anti-cancer agents. Finally, there is a need for further research on the potential use of N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide in treating neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its ability to selectively inhibit the activity of the proteasome has made it an attractive target for drug development. While there are limitations to its use in certain experimental settings, N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has shown promise in preclinical studies and warrants further investigation.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer treatment. The proteasome is a critical component of the cellular protein degradation pathway, and its inhibition has been shown to induce apoptosis in cancer cells. N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death. In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-3-(isobutyrylamino)benzamide has also been studied for its potential use in treating neurodegenerative diseases and autoimmune disorders.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-7-5-6-15(11-16)19(23)21-17-9-8-13(3)10-14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEQNBCSUZRNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)

methanone](/img/structure/B4762914.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4762918.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4762922.png)
![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762940.png)


![N-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4762984.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4762989.png)